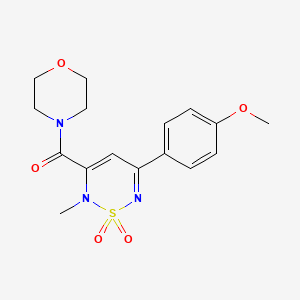
N-cyclopropyl-N'-(2,3-dimethylphenyl)ethanediamide
Übersicht
Beschreibung
N-cyclopropyl-N'-(2,3-dimethylphenyl)ethanediamide, commonly known as CPDA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material sciences. CPDA belongs to the class of diamide compounds and is characterized by its unique chemical structure, which comprises of a cyclopropyl group and a 2,3-dimethylphenyl group attached to an ethanediamide backbone. In
Wissenschaftliche Forschungsanwendungen
CPDA has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, CPDA has been shown to exhibit antitumor properties by inhibiting the growth of cancer cells. Additionally, CPDA has been investigated for its potential as an antiviral agent, with promising results against the hepatitis B virus. In agriculture, CPDA has been explored as a potential insecticide due to its ability to target specific insect receptors. In material sciences, CPDA has been studied for its potential as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of CPDA varies depending on its application. In medicine, CPDA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. In agriculture, CPDA targets insect receptors that are involved in the regulation of muscle contraction, leading to paralysis and death of the insect. The exact mechanism of action of CPDA in material sciences is still under investigation.
Biochemical and Physiological Effects
CPDA has been shown to exhibit various biochemical and physiological effects depending on its application. In medicine, CPDA has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, CPDA has been shown to have low toxicity in healthy cells, making it a promising candidate for cancer treatment. In agriculture, CPDA has been shown to have low toxicity in mammals and birds, making it a potential environmentally friendly insecticide. The exact biochemical and physiological effects of CPDA in material sciences are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPDA in lab experiments include its high yield and purity, as well as its potential for various applications. Additionally, CPDA has been shown to have low toxicity in healthy cells and mammals, making it a promising candidate for further research. However, the limitations of using CPDA in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
For research on CPDA include investigating its potential as a cancer treatment and antiviral agent in medicine, its efficacy as an insecticide in agriculture, and its potential as a building block for the synthesis of novel materials with unique properties in material sciences.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N'-(2,3-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-4-3-5-11(9(8)2)15-13(17)12(16)14-10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWYAHFGMKJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B4758848.png)
![2-({[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4758856.png)



![diethyl {5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B4758871.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-methylbenzyl)-1,3-propanediamine](/img/structure/B4758876.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B4758884.png)
![N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4758906.png)
![3-cyclopentyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B4758908.png)
![4-methoxyphenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4758919.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]di(2-furamide)](/img/structure/B4758926.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4758933.png)
![ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B4758938.png)